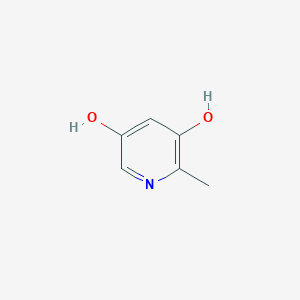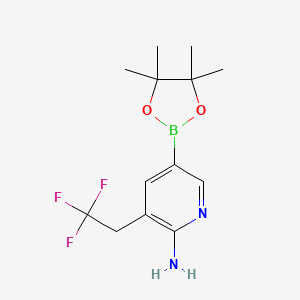
(2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid is an organic compound characterized by the presence of two hydroxyl groups and two phosphonic acid groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid typically involves the reaction of a phenol derivative with a phosphonating agent. One common method is the reaction of 2,3-dihydroxyphenyl with phosphorus trichloride (PCl3) in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 100°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: (2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The phosphonic acid groups can be reduced to phosphine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Phosphine derivatives.
Substitution: Halogenated or alkylated phenyl derivatives.
Scientific Research Applications
(2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in bone disease treatments.
Mechanism of Action
The mechanism of action of (2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its phosphonic acid groups can chelate metal ions, affecting various biochemical processes .
Comparison with Similar Compounds
- (2,5-Dihydroxy-4-phosphono-phenyl)phosphonic acid
- (2,3-Dihydroxy-1,4-benzenediphosphonic acid)
Comparison: (2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid is unique due to the specific positioning of its hydroxyl and phosphonic acid groups on the phenyl ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, (2,5-Dihydroxy-4-phosphono-phenyl)phosphonic acid has different reactivity due to the position of the hydroxyl groups, which can influence its interaction with enzymes and other molecular targets .
Properties
Molecular Formula |
C6H8O8P2 |
|---|---|
Molecular Weight |
270.07 g/mol |
IUPAC Name |
(2,3-dihydroxy-4-phosphonophenyl)phosphonic acid |
InChI |
InChI=1S/C6H8O8P2/c7-5-3(15(9,10)11)1-2-4(6(5)8)16(12,13)14/h1-2,7-8H,(H2,9,10,11)(H2,12,13,14) |
InChI Key |
QYXKUSUCLNSBKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1P(=O)(O)O)O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Dibromo-7-methylbenzo[d]thiazole](/img/structure/B12963405.png)
![4-chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B12963407.png)










![2-(Bromomethyl)-3-methylbenzo[b]thiophene](/img/structure/B12963463.png)
